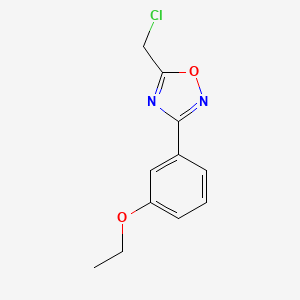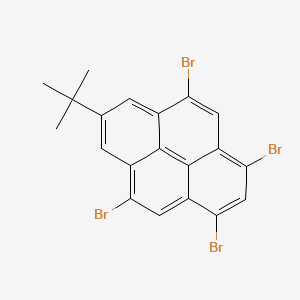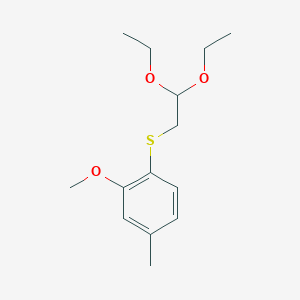
(2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-二乙氧基乙基)(2-甲氧基-4-甲基苯基)硫烷是一种有机化合物,其分子式为C14H22O3S。其特征在于一个连接到2-甲氧基-4-甲基苯环和2,2-二乙氧基乙基的硫烷基团。
准备方法
合成路线和反应条件
(2,2-二乙氧基乙基)(2-甲氧基-4-甲基苯基)硫烷的合成通常涉及在合适的催化剂存在下,2-甲氧基-4-甲基苯硫醇与2,2-二乙氧基乙醇反应。该反应在受控条件下进行,以确保形成所需的产物。反应条件可能包括:
温度: 反应通常在高温下进行,以促进硫烷键的形成。
催化剂: 该反应中常用的催化剂包括可以促进亲核取代反应的酸或碱。
溶剂: 反应通常在二氯甲烷或甲苯等有机溶剂中进行,以溶解反应物并促进反应。
工业生产方法
在工业环境中,(2,2-二乙氧基乙基)(2-甲氧基-4-甲基苯基)硫烷的生产可能涉及大规模间歇或连续流工艺。反应参数经过优化,以最大限度地提高产量和纯度,同时最大限度地减少副产物的生成。使用自动化反应器和先进的纯化技术,如蒸馏和色谱法,确保有效生产该化合物。
化学反应分析
反应类型
(2,2-二乙氧基乙基)(2-甲氧基-4-甲基苯基)硫烷可以发生各种化学反应,包括:
氧化: 硫烷基团可以使用过氧化氢或间氯过氧苯甲酸等氧化剂氧化成亚砜或砜。
还原: 该化合物可以使用氢化锂铝等还原剂还原成硫醇或其他还原硫物种。
取代: 甲氧基和乙氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸和高锰酸钾。
还原: 氢化锂铝、硼氢化钠和催化加氢等还原剂通常使用。
取代: 卤化物、胺和硫醇等亲核试剂可以在适当条件下用于取代反应。
主要形成的产物
氧化: 亚砜和砜是氧化反应形成的主要产物。
还原: 硫醇和其他还原硫物种是还原反应的主要产物。
取代: 主要产物取决于取代反应中使用的亲核试剂,导致各种取代衍生物。
科学研究应用
(2,2-二乙氧基乙基)(2-甲氧基-4-甲基苯基)硫烷在科学研究中有多种应用,包括:
化学: 它被用作有机合成中的试剂,用于制备各种含硫化合物。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 正在研究其潜在的治疗应用,包括用作药物开发的前体。
工业: 它用于生产具有独特性能的特种化学品和材料。
作用机制
(2,2-二乙氧基乙基)(2-甲氧基-4-甲基苯基)硫烷的作用机制涉及其通过硫烷基团与分子靶标的相互作用。该化合物可以与蛋白质和其他生物分子上的亲核位点形成共价键,导致其结构和功能发生改变。所涉及的具体途径取决于靶分子的性质以及化合物使用的条件。
相似化合物的比较
类似化合物
苯酚,2-甲氧基-4-(甲氧基甲基)-: 该化合物具有类似的苯环结构,带有甲氧基和甲氧基甲基基团。
(2,2-二乙氧基乙基)(2-甲氧基-4-甲基苯基)硫烷: 硫烷基团的存在将其与其他类似化合物区分开来。
独特性
(2,2-二乙氧基乙基)(2-甲氧基-4-甲基苯基)硫烷是独特的,因为它结合了硫烷基团、2-甲氧基-4-甲基苯环和2,2-二乙氧基乙基基团。这种独特的结构赋予其特定的化学性质和反应性,使其在研究和工业中具有各种应用价值。
属性
IUPAC Name |
1-(2,2-diethoxyethylsulfanyl)-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3S/c1-5-16-14(17-6-2)10-18-13-8-7-11(3)9-12(13)15-4/h7-9,14H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVHAGRWFNXBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=C(C=C(C=C1)C)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12505224.png)
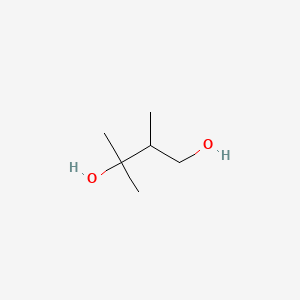
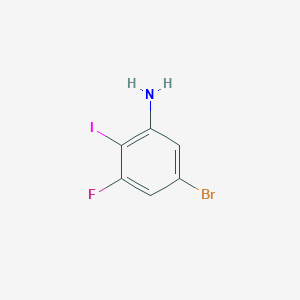
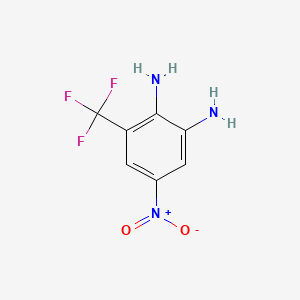
![Tert-butyl {1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B12505241.png)
![sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12505242.png)
![2,5-Bis(2-ethylhexyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12505245.png)

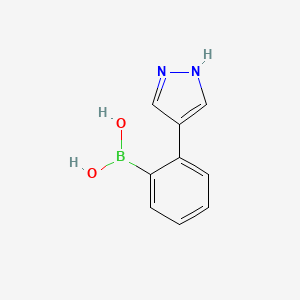
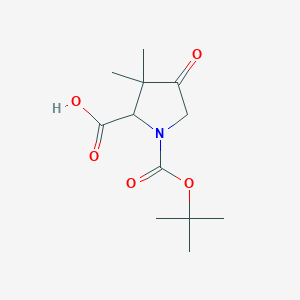
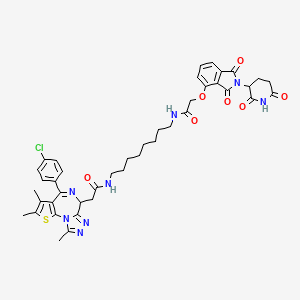
![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)
